molecular formula C19H21N3O5 B6113674 (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

(3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

Cat. No.: B6113674
M. Wt: 371.4 g/mol
InChI Key: IWJZWRMIRQVCEI-DOTOQJQBSA-N
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Description

(3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazole core

Properties

IUPAC Name

(3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-16-7-3-2-5-13(16)10-22-15-11-21(12-17(15)27-19(22)24)18(23)20-9-14-6-4-8-26-14/h2-8,15,17H,9-12H2,1H3,(H,20,23)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZWRMIRQVCEI-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3CN(CC3OC2=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2[C@H]3CN(C[C@H]3OC2=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazole Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the core structure.

    Attachment of the 2-Methoxyphenylmethyl Group: This step may involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Products may include furan-2-carboxylic acid or furan-2-aldehyde.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituent introduced, such as halides, amines, or thiols.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, or hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-hydroxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
  • (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-chlorophenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

Uniqueness

The presence of the methoxy group in (3aS,6aR)-N-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)methyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.

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